molecular formula C10H12O5 B1294836 Diethyl 3,4-furandicarboxylate CAS No. 30614-77-8

Diethyl 3,4-furandicarboxylate

Cat. No.: B1294836
CAS No.: 30614-77-8
M. Wt: 212.2 g/mol
InChI Key: ZODFWNHYQARJLC-UHFFFAOYSA-N
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Description

Diethyl 3,4-furandicarboxylate is an organic compound with the molecular formula C10H12O5. It is a diester derivative of 3,4-furandicarboxylic acid, where the carboxyl groups are esterified with ethanol. This compound is known for its clear, colorless liquid form and is used in various chemical applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3,4-furandicarboxylate can be synthesized through the esterification of 3,4-furandicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure maximum conversion of the acid to the ester while minimizing by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the furan ring is susceptible to oxidative cleavage, leading to the formation of various carboxylic acids.

    Reduction: The compound can be reduced to form dihydrofuran derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 3,4-furandicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 3,4-furandicarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the electron-rich furan ring and the ester groups, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

    Dimethyl 3,4-furandicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

    Diethyl 2,5-furandicarboxylate: Differing in the position of the ester groups on the furan ring.

    3,4-Furandicarboxylic acid: The parent acid of diethyl 3,4-furandicarboxylate.

Uniqueness: this compound is unique due to its specific ester groups and the position of these groups on the furan ring, which influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over chemical reactivity is required .

Properties

IUPAC Name

diethyl furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFWNHYQARJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184680
Record name 3,4-Furandicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30614-77-8
Record name 3,4-Diethyl 3,4-furandicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30614-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Furandicarboxylic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Furandicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-3,4-dicarboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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